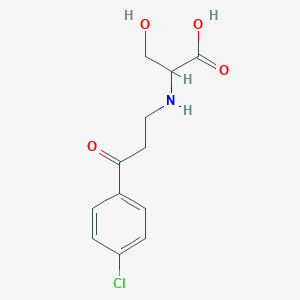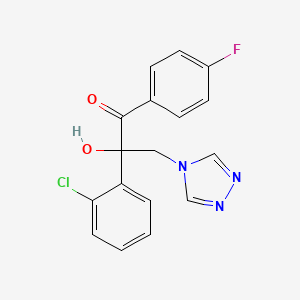
1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that features a unique combination of functional groups, including a ketone, a hydroxyl group, and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Ketone Backbone: The initial step often involves the formation of the ketone backbone through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving an azide and an alkyne, often catalyzed by copper(I) salts (CuAAC reaction).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or carboxylic acids.
Reduction: Reduction reactions can target the ketone group, converting it into secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of various functional groups on the aromatic rings.
Aplicaciones Científicas De Investigación
1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, such as inhibiting enzyme activity or blocking receptor-ligand interactions, leading to its observed biological effects.
Comparación Con Compuestos Similares
- 1-Propanone, 2-(2-chlorophenyl)-1-phenyl-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
- 1-Propanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
Uniqueness:
- The presence of the 4-fluorophenyl group in 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and its ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
107710-87-2 |
|---|---|
Fórmula molecular |
C17H13ClFN3O2 |
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H13ClFN3O2/c18-15-4-2-1-3-14(15)17(24,9-22-10-20-21-11-22)16(23)12-5-7-13(19)8-6-12/h1-8,10-11,24H,9H2 |
Clave InChI |
JEZFTZNBNNVDNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CN2C=NN=C2)(C(=O)C3=CC=C(C=C3)F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


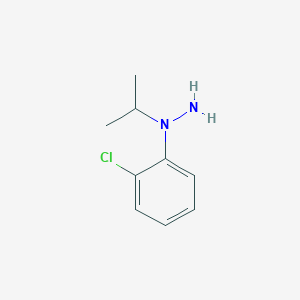
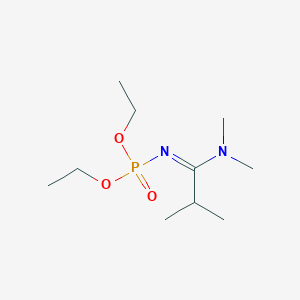
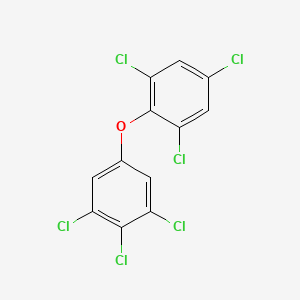

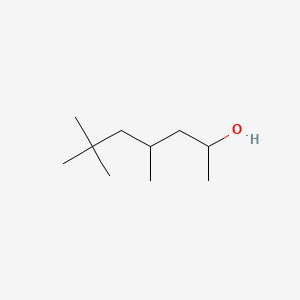
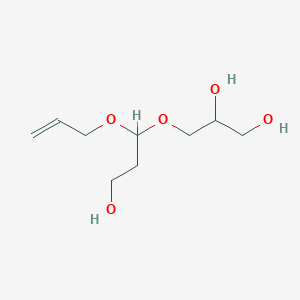
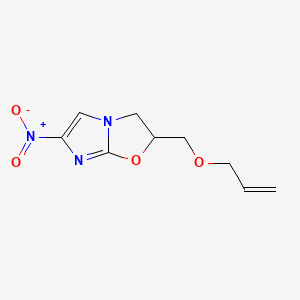
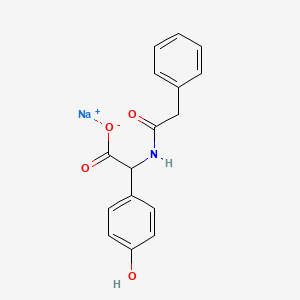
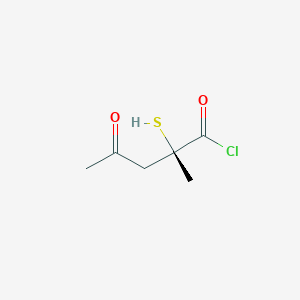
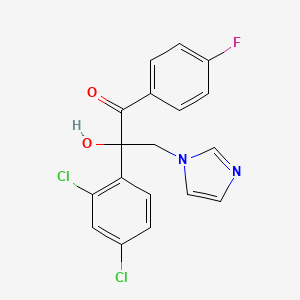
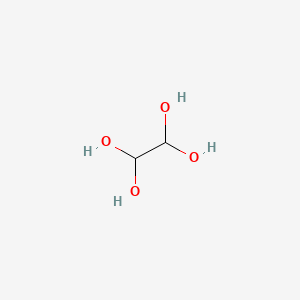
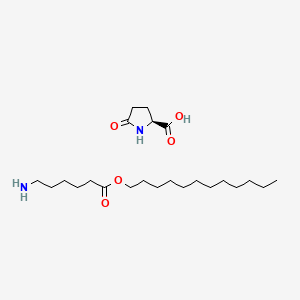
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
